molecular formula C18H35ClO2 B14382832 Tetradecyl 2-chlorobutanoate CAS No. 88395-81-7

Tetradecyl 2-chlorobutanoate

Cat. No.: B14382832
CAS No.: 88395-81-7
M. Wt: 318.9 g/mol
InChI Key: QIAPYRAJMHPHDN-UHFFFAOYSA-N
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Description

Tetradecyl 2-chlorobutanoate is a synthetic ester compound characterized by a tetradecyl (C14) chain esterified to a 2-chlorobutanoic acid moiety. This structural feature may influence its physical properties (e.g., solubility, boiling point) and chemical behavior (e.g., hydrolysis susceptibility, interaction with nucleophiles).

Properties

CAS No.

88395-81-7

Molecular Formula

C18H35ClO2

Molecular Weight

318.9 g/mol

IUPAC Name

tetradecyl 2-chlorobutanoate

InChI

InChI=1S/C18H35ClO2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-21-18(20)17(19)4-2/h17H,3-16H2,1-2H3

InChI Key

QIAPYRAJMHPHDN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCOC(=O)C(CC)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetradecyl 2-chlorobutanoate can be synthesized through the esterification of 2-chlorobutanoic acid with tetradecanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of high-purity reactants and efficient separation techniques, such as distillation, can further enhance the production efficiency and purity of the final product .

Mechanism of Action

The mechanism of action of tetradecyl 2-chlorobutanoate involves its interaction with specific molecular targets, such as enzymes involved in ester hydrolysis. The compound can undergo hydrolysis to release 2-chlorobutanoic acid and tetradecanol, which may exert biological effects through their interaction with cellular pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares tetradecyl 2-chlorobutanoate with structurally or functionally related compounds, drawing on data from the provided evidence and inferred properties based on molecular features.

Structural and Functional Group Comparison

Compound Molecular Structure Key Functional Groups Polarity/Reactivity Insights
This compound C₁₄H₂₉-O-CO-C(CH₂Cl)CH₂ Ester, β-chlorine Higher polarity due to Cl; prone to nucleophilic substitution
Tetradecyl tetradecanoate C₁₄H₂₉-O-CO-C₁₃H₂₇ Ester (non-halogenated) Non-polar; typical ester stability
Trihexyl(tetradecyl)phosphonium chloride [P(C₆H₁₃)₃(C₁₄H₂₉)]⁺Cl⁻ Phosphonium cation, Cl⁻ counterion Ionic, surfactant properties; used in adsorption processes

Physicochemical Properties

Property This compound (Inferred) Tetradecyl tetradecanoate Trihexyl(tetradecyl)phosphonium chloride
Molecular Weight ~302 g/mol 424 g/mol ~548 g/mol
Boiling Point Moderate (Cl increases polarity) High (long alkyl chains) Decomposes before boiling
Solubility Moderate in polar solvents Insoluble in water Water-insoluble; organic solvent-miscible
Stability Hydrolytically sensitive (ester + Cl) Stable Thermally stable up to 200°C

Research Findings

  • Tetradecyl tetradecanoate: Dominates male bee blends (87% occurrence), suggesting evolutionary significance in chemical communication. Its abundance correlates with specific principal components (PC2 eigenvalue: 0.239), indicating a strong influence on blend composition .
  • Trihexyl(tetradecyl)phosphonium chloride : Achieves >90% cesium ion removal under optimized pH (6–8) and temperature (25°C) conditions, demonstrating efficacy in wastewater treatment .

Critical Analysis and Limitations

The provided evidence lacks direct data on this compound, necessitating inferences from structural analogs. Key limitations include:

  • Data Gaps: Exact melting points, synthetic routes, and toxicity profiles of this compound require experimental validation.
  • Functional Trade-offs: The chlorine atom enhances reactivity but may reduce environmental persistence compared to non-halogenated esters.

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